The Function of RIPA-56 in Inflammatory Models: An In-depth Technical Guide
The Function of RIPA-56 in Inflammatory Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of RIPA-56, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It is intended for researchers, scientists, and drug development professionals investigating inflammatory processes and the therapeutic potential of targeting necroptosis. This document details the mechanism of action, quantitative efficacy, and experimental use of RIPA-56 in various inflammatory models.
Introduction to RIPA-56 and its Target, RIPK1
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases.[1][2][3] A key signaling pathway implicated in inflammation is necroptosis, a form of programmed cell death that, unlike apoptosis, results in the release of cellular contents and a subsequent inflammatory response.[4] Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial upstream regulator of this pathway.[1][5][6] RIPA-56 has emerged as a highly potent, selective, and metabolically stable inhibitor of RIPK1, making it a valuable tool for studying the role of necroptosis in inflammation and a promising therapeutic candidate.[7][8][9]
Mechanism of Action
RIPA-56 is classified as a type III kinase inhibitor.[9][10] Unlike type I inhibitors that bind to the active conformation of a kinase, RIPA-56 binds to and stabilizes an inactive conformation of RIPK1.[10][11][12] This allosteric inhibition prevents the kinase from adopting its active state, thereby blocking the downstream signaling cascade that leads to necroptosis.[10]
Quantitative Efficacy and Selectivity
RIPA-56 demonstrates high potency against RIPK1 with an IC50 in the nanomolar range.[8][10][13][14] Importantly, it shows high selectivity, with no significant inhibition of the related kinase RIPK3 at high concentrations.[10][13]
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (RIPK1 Kinase Activity) | 13 nM | In vitro kinase assay | [8][10][11][14] |
| EC50 (Necroptosis Protection) | 27 nM | Murine L929 cells (TNFα/z-VAD-FMK induced) | [8][12][14] |
| Selectivity (RIPK3 Kinase Activity) | No inhibition | Up to 10 µM concentration | [10][13] |
Pharmacokinetic Profile
In vivo studies in mice have shown that RIPA-56 possesses favorable pharmacokinetic properties, including good stability and bioavailability, particularly through intraperitoneal injection.[8][14]
| Parameter | Value | Species | Administration Route | Reference |
| Half-life (t1/2) | 3.1 hours | Mouse | N/A | [8][14] |
| Oral Bioavailability (P.O.) | 22% | Mouse | Oral | [8][14] |
| Bioavailability (I.P.) | 100% | Mouse | Intraperitoneal | [8][14] |
Role in Inflammatory Signaling Pathways
RIPA-56's primary role is the inhibition of necroptosis, a lytic form of cell death that releases damage-associated molecular patterns (DAMPs) and triggers inflammation.[1][4] This process is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).[11][12] Upon TNF-α binding to its receptor (TNFR1), a signaling complex (Complex I) is formed, which can lead to the activation of the pro-survival NF-κB pathway.[11][12] Alternatively, under conditions where apoptosis is inhibited, RIPK1 can dissociate from Complex I to form a secondary complex (the necrosome) with RIPK3 and Mixed Lineage Kinase Domain-like protein (MLKL), leading to necroptosis.[1][2][4] RIPA-56 prevents the kinase activity of RIPK1, which is essential for the formation and activation of the necrosome.[13]
References
- 1. The diverse role of RIP kinases in necroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The diverse role of RIP kinases in necroptosis and inflammation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RIPA-56 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. immune-system-research.com [immune-system-research.com]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 13. RIPA-56 | Cell Signaling Technology [cellsignal.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
